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molecular formula C17H17N5O2S B8713828 Benzyl 2-(3-(1H-imidazol-1-YL)-1,2,4-thiadiazol-5-YL)pyrrolidine-1-carboxylate CAS No. 888314-32-7

Benzyl 2-(3-(1H-imidazol-1-YL)-1,2,4-thiadiazol-5-YL)pyrrolidine-1-carboxylate

Cat. No. B8713828
M. Wt: 355.4 g/mol
InChI Key: PMAZOTAMWTWRFU-UHFFFAOYSA-N
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Patent
US07825256B2

Procedure details

2-(3-Amino-[1,2,4]thiadiazol-5-yl)-pyrrolidine-1-carboxylic acid benzyl ester (9.40 g, 30.9 mmol) was dissolved in ethanol (80 mL), glyoxal (40% wt) (19.6 g, 101.4 mmol) was added to the reaction and the solution was refluxed to 3 hours. Ammonium chloride (7.80 g, 146 mmol) and calcium phosphate (11.0 g, 110 mmol) were added followed by subsequent addition of formalin (11.0 g of a 40% aqueous solution, 147 mmol) while the reaction was maintained at reflux for 16 hours. The solution was concentrated under vacuo. The crude residue was dissolved in water (20 mL) and washed with ethyl acetate (15 mL). The aqueous layer was basified to pH=9 with 1N NaOH. The aqueous layer was then extracted with ethyl acetate (2×100 mL). The organic layers were combined and concentrated under vacuo to afford 7.2 g (66%) of 2-(3-imidazol-1-yl-[1,2,4]thiadiazol-5-yl)-pyrrolidine-1-carboxylic acid benzyl ester as red oil.
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three
Quantity
11 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[C:16]1[S:20][N:19]=[C:18]([NH2:21])[N:17]=1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:22]([CH:24]=O)=O.[Cl-].[NH4+:27].P([O-])([O-])([O-])=O.[Ca+2].P([O-])([O-])([O-])=O.[Ca+2].[Ca+2].[CH2:41]=O>C(O)C>[CH2:1]([O:8][C:9]([N:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[C:16]1[S:20][N:19]=[C:18]([N:21]2[CH:24]=[CH:22][N:27]=[CH:41]2)[N:17]=1)=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1C(CCC1)C1=NC(=NS1)N
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
19.6 g
Type
reactant
Smiles
C(=O)C=O
Step Three
Name
Quantity
7.8 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
11 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed to 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude residue was dissolved in water (20 mL)
WASH
Type
WASH
Details
washed with ethyl acetate (15 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with ethyl acetate (2×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1C(CCC1)C1=NC(=NS1)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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